molecular formula C6H10N2 B1313718 4-Isopropylimidazole CAS No. 58650-48-9

4-Isopropylimidazole

Cat. No. B1313718
CAS RN: 58650-48-9
M. Wt: 110.16 g/mol
InChI Key: HINMGNHBDCADKG-UHFFFAOYSA-N
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Description

4-Isopropylimidazole is a heterocyclic organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is a derivative of imidazole, a five-membered planar ring that exists in two equivalent tautomeric forms .


Synthesis Analysis

The synthesis of imidazole compounds has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms . A crystal chemical analysis is performed of the structures of some imidazole derivatives capable of polymorphic transformations .


Chemical Reactions Analysis

Qualitative analysis is a process that separates the components in a mixture for the purpose of identifying the reactants . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .


Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D, and is highly soluble in water . More specific physical and chemical properties of 4-Isopropylimidazole are not available in the retrieved papers.

Scientific Research Applications

Imidazole and its derivatives have a wide range of applications in various scientific fields . Here are some of the fields and applications:

  • Medicine and Pharmacology

    • Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties .
    • They also act as enzyme inhibitors .
  • Agriculture

    • Imidazole derivatives are used as selective plant growth regulators, fungicides, and herbicides .
  • Synthetic Chemistry and Industry

    • Imidazole derivatives are used in diverse multicomponent reactions conducted under different conditions .
    • They are used in the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
  • Green Chemistry and Organometallic Catalysis

    • Imidazoles are used as ionic liquids and N-heterocyclic carbenes (NHCs) .
  • Functional Materials

    • Imidazoles are utilized in the development of functional materials .
  • Optical Applications

    • Imidazoles are used in the development of dyes for solar cells and other optical applications .
  • Biological Activities

    • Imidazole derivatives are known to have a wide range of biological activities . They are used in the development of various drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties . They also act as enzyme inhibitors .
  • Therapeutic Agents

    • Imidazole derivatives also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
  • Green Chemistry and Organometallic Catalysis

    • Imidazoles are used as ionic liquids and N-heterocyclic carbenes (NHCs) .
  • Synthetic Efficiency

    • Imidazole derivatives are used in diverse multicomponent reactions conducted under different conditions . It highlights the role of catalysts and diverse conditions, optimizing synthetic efficiency .
  • Regiocontrolled Synthesis

    • Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Functional Molecules

    • Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
  • Water Treatment

    • Imidazole derivatives can be used in water treatment processes. They act as corrosion inhibitors and scale inhibitors, which are essential for maintaining the efficiency and longevity of water treatment systems .
  • Photovoltaics

    • Imidazole derivatives are used in the development of dyes for solar cells and other optical applications . They play a crucial role in the absorption of light and the conversion of solar energy into electricity .
  • Catalysis

    • Imidazoles are used in catalysis, particularly in organometallic catalysis . They can act as ligands for metal ions, facilitating various catalytic reactions .
  • Material Science

    • Imidazole derivatives are used in the development of functional materials . These materials have unique properties and find applications in various fields, including electronics, photonics, and energy storage .
  • Synthetic Organic Chemistry

    • Imidazole derivatives are used in synthetic organic chemistry as building blocks for the synthesis of complex organic molecules . They are involved in various reactions, including condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
  • Pharmaceuticals and Agrochemicals

    • Imidazole derivatives find applications in the development of pharmaceuticals and agrochemicals . They are used in the synthesis of drugs with various therapeutic properties, including anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

Safety And Hazards

According to the safety data sheet, 4-Isopropylimidazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This review enlightens the landscape of the discovery and development of imidazole- and benzimidazole-based drugs with an emphasis on structure activity relationship features (SAR), medicinal chemistry, and their mechanism of action .

properties

IUPAC Name

5-propan-2-yl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5(2)6-3-7-4-8-6/h3-5H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINMGNHBDCADKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457842
Record name 4-ISOPROPYLIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylimidazole

CAS RN

58650-48-9
Record name 4-ISOPROPYLIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
M Kraszni, J Kökösi, B Noszál - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
… We therefore measured the coupling constants of 4-isopropylimidazole. This compound was … The values obtained for 4-isopropylimidazole are J = 6.90 Hz for the basic form, and J = …
Number of citations: 15 pubs.rsc.org
MAH Moelands, S Nijsse, E Folkertsma… - Inorganic …, 2013 - ACS Publications
… tert-Bu esters, n-Pr amide), (ii) changing the methylimidazole moieties to methylbenzimidazole moieties, and (iii) changing the methylimidazole moieties to 1-ethyl-4-isopropylimidazole …
Number of citations: 26 pubs.acs.org
WE Lynch, DM Kurtz Jr, S Wang… - Journal of the American …, 1994 - ACS Publications
… 1-4-isopropylimidazole was then prepared by equimolar reaction of ethyl iodide (16.2 g) and the crude 4-isopropylimidazole (… 5.3 g of 1 -ethyl-4-isopropylimidazole, and 100 mL of dry …
Number of citations: 106 pubs.acs.org
CR Easley, J Li, A Banerjee, M Panda… - European Journal of …, 2015 - Wiley Online Library
… of 1-ethyl-4-isopropylimidazole in CH 2 Cl 2 , respectively (Figure S1, Supporting Information). … of 1-ethyl-4-isopropylimidazole to the CoCl 2 and CoBr 2 reactions does not significantly …
H Yanagisawa, Y Amemiya, T Kanazaki… - Journal of medicinal …, 1996 - ACS Publications
… Dehydration of 11ba with phosphoryl chloride and pyridine gave the 4-isopropenylimidazole 12, which was converted to the 4-isopropylimidazole 13 by hydrogenation on Pd−C. …
Number of citations: 191 pubs.acs.org
PCA Bruijnincx, M Lutz, JP den Breejen… - JBIC Journal of …, 2007 - Springer
… Further inspection of the 1 H NMR spectrum indicated that all resonances of the 1-ethyl-4-isopropylimidazole groups of the new species are split into two signals of equal intensity, eg, …
Number of citations: 16 link.springer.com
OS Pedersen, EB Pedersen - Synthesis, 2000 - thieme-connect.com
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are of increasing importance in the treatment of HIV-1 infected persons. In this review the focus is on the syntheses of the …
Number of citations: 79 www.thieme-connect.com
CW Kimblin - 1999 - search.proquest.com
… Tb= 50 C at 115 mT) giving lf-butyl-4-isopropylimidazole as a colorless oil (29.5 g, 19 %). lH NMR (CDC13), 8:1.28 (s, 9H, Q CK bb), 1-46 (d, I = 7 Hz. H, CH(CH3 )2), 4.25 (spt, I = 7 Hz, …
Number of citations: 2 search.proquest.com
MC Morey - 1984 - search.proquest.com
… 103 l-(p-Benzyloxy)phenethyl-2-methyl-4-isopropylimidazole..28d 103 l-Cinnamyl-2-methyl-4-isopropylimidazole … 102 l-(a-Ethylaceto)-2-methyl-4-isopropylimidazole …
Number of citations: 2 search.proquest.com
PCA Bruijnincx, M Lutz, AL Spek… - Journal of the …, 2007 - ACS Publications
… -2-yl)propionate) is a new member of this ligand family and was synthesized according to the same synthetic strategy in four steps, starting from 1-ethyl-4-isopropylimidazole. The …
Number of citations: 112 pubs.acs.org

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